molecular formula C18H16FN3O2S B2601159 N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2176270-29-2

N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2601159
CAS RN: 2176270-29-2
M. Wt: 357.4
InChI Key: AJWZORMBWMLRNQ-UHFFFAOYSA-N
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Description

N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Scientific Research Applications

DNA Binding and Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide, has shown significant effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes have been evaluated for their propensity to interact with calf thymus DNA and demonstrate varied efficiencies in DNA cleavage, which is crucial for their genotoxic and antiproliferative properties against cancer cells (González-Álvarez et al., 2013).

Asymmetric Synthesis

The asymmetric synthesis of mirror images of certain compounds, utilizing enantiodivergent electrophilic fluorination, demonstrates the potential of sulfonamide derivatives in creating enantiomerically pure substances. This process has been applied to the synthesis of 3'-fluorothalidomide, showcasing the utility of sulfonamide compounds in medicinal chemistry (Yamamoto et al., 2011).

Corrosion Inhibition

Sulfonamide derivatives have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to explore the adsorption behaviors and inhibition efficiencies of these compounds, revealing their potential in protecting metals from corrosion (Kaya et al., 2016).

Material Science

In material science, the synthesis and characterization of novel sulfonamide molecules, including their structural, spectral, and computational studies, provide insights into their applications in developing new materials. Computational methods have been particularly useful in predicting the properties and efficiencies of these compounds (Murthy et al., 2018).

Catalysis

Sulfonamide compounds play a role in catalysis, as demonstrated in the catalytic C-H imidation of aromatic molecules. This process, which involves copper catalysis accelerated by ligands, has applications in modifying the aromatic cores of functional molecules for materials science and biology (Kawakami et al., 2015).

properties

IUPAC Name

4-fluoro-3-methyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-13-7-17(4-5-18(13)19)25(23,24)22-10-14-8-16(12-21-9-14)15-3-2-6-20-11-15/h2-9,11-12,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWZORMBWMLRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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